molecular formula C20H13N3O3S2 B12184753 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12184753
M. Wt: 407.5 g/mol
InChI Key: PYRCPTSHVJTCHN-BOPFTXTBSA-N
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Description

Preparation Methods

The synthesis of 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring and subsequent coupling with the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can inhibit specific enzymes, leading to various biological effects. These interactions result in the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and thiazolidinone-based molecules. Compared to these compounds, 4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Examples of similar compounds include 2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide and 4-hydroxy-2-quinolones .

Properties

Molecular Formula

C20H13N3O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

4-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H13N3O3S2/c24-15-9-6-13(7-10-15)18(25)22-23-19(26)17(28-20(23)27)11-14-8-5-12-3-1-2-4-16(12)21-14/h1-11,24H,(H,22,25)/b17-11-

InChI Key

PYRCPTSHVJTCHN-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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